![molecular formula C24H22N2O2S B12012348 3-(4-Ethoxyphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one CAS No. 573930-30-0](/img/structure/B12012348.png)
3-(4-Ethoxyphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-エトキシフェニル)-2-{[(3-メチルフェニル)メチル]スルファニル}-3,4-ジヒドロキナゾリン-4-オンは、科学研究の様々な分野で潜在的な用途を持つ、複雑な有機化合物です。この化合物は、エトキシフェニル基、メチルフェニルメチルスルファニル基、およびジヒドロキナゾリンオンコアを含む、そのユニークな構造によって特徴付けられます。
準備方法
合成経路と反応条件
3-(4-エトキシフェニル)-2-{[(3-メチルフェニル)メチル]スルファニル}-3,4-ジヒドロキナゾリン-4-オンの合成は、通常、ジヒドロキナゾリンオンコアの形成と、エトキシフェニル基およびメチルフェニルメチルスルファニル基の導入を含む、複数のステップを伴います。これらの反応で使用される一般的な試薬には、エトキシベンゼン、メチルベンジルクロリド、およびチオ尿素があります。 反応条件には、しばしばエタノールまたはメタノールなどの溶媒と、塩酸または硫酸などの触媒の使用が含まれます .
工業的製造方法
この化合物の工業的製造には、従来のバッチプロセスと比較して、効率、汎用性、持続可能性の点で利点をもたらす、フローマイクロリアクターシステムの使用が含まれる場合があります . これらのシステムにより、反応条件を精密に制御でき、最終生成物の収率と純度が向上します。
化学反応の分析
反応の種類
3-(4-エトキシフェニル)-2-{[(3-メチルフェニル)メチル]スルファニル}-3,4-ジヒドロキナゾリン-4-オンは、次のような様々な種類の化学反応を起こすことができます。
酸化: この反応は、通常、過酸化水素または過マンガン酸カリウムなどの酸化剤の使用を伴います。
還元: 一般的な還元剤には、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムが含まれます。
置換: この化合物は、求核置換反応に関与し、求核剤が分子の脱離基を置換します。
一般的な試薬と条件
上記で述べた反応は、特定の試薬と条件を必要とすることがよくあります。 たとえば、酸化反応は酸性または塩基性媒体で行うことができ、還元反応は通常、テトラヒドロフラン (THF) またはジエチルエーテルなどの溶媒の存在下で行われます .
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりキナゾリンオン誘導体が得られるのに対し、還元によりジヒドロキナゾリン化合物が得られる可能性があります .
科学研究への応用
3-(4-エトキシフェニル)-2-{[(3-メチルフェニル)メチル]スルファニル}-3,4-ジヒドロキナゾリン-4-オンは、科学研究において、次のような広範囲の用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物学的活性について調査されています。
医学: 様々な病気の治療における潜在的な治療効果について研究されています。
科学的研究の応用
3-(4-Ethoxyphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
3-(4-エトキシフェニル)-2-{[(3-メチルフェニル)メチル]スルファニル}-3,4-ジヒドロキナゾリン-4-オンの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素や受容体に結合し、それらの活性を調節し、様々な生物学的効果をもたらす可能性があります。 関与する正確な分子標的および経路は、特定の用途と使用状況によって異なります .
類似化合物との比較
類似化合物
3-(4-エトキシフェニル)-2-{[(3-メチルフェニル)メチル]スルファニル}-3,4-ジヒドロキナゾリン-4-オンに類似した化合物には、次のようなものがあります。
- 4,4′,4′′-トリス(N-3-メチルフェニル-N-フェニル-アミノ)トリフェニルアミン (m-MTDATA)
- トリフェニルアミン誘導体
ユニークさ
3-(4-エトキシフェニル)-2-{[(3-メチルフェニル)メチル]スルファニル}-3,4-ジヒドロキナゾリン-4-オンを他の類似化合物とは一線を画すのは、官能基と構造的特徴のユニークな組み合わせです。
特性
CAS番号 |
573930-30-0 |
|---|---|
分子式 |
C24H22N2O2S |
分子量 |
402.5 g/mol |
IUPAC名 |
3-(4-ethoxyphenyl)-2-[(3-methylphenyl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C24H22N2O2S/c1-3-28-20-13-11-19(12-14-20)26-23(27)21-9-4-5-10-22(21)25-24(26)29-16-18-8-6-7-17(2)15-18/h4-15H,3,16H2,1-2H3 |
InChIキー |
OGGCGDUMHMQQRE-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC(=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


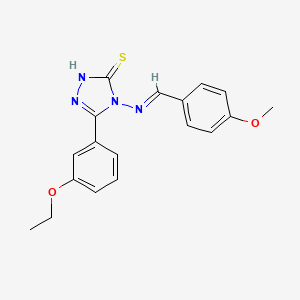
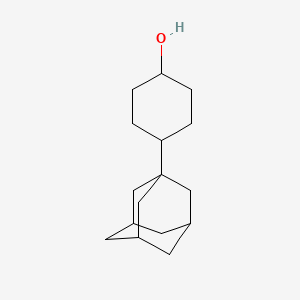

![(5Z)-5-[[3-[2-methyl-3-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12012282.png)

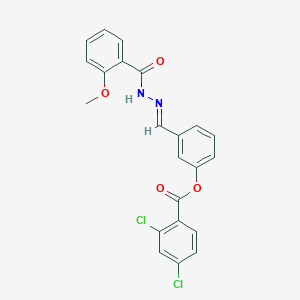
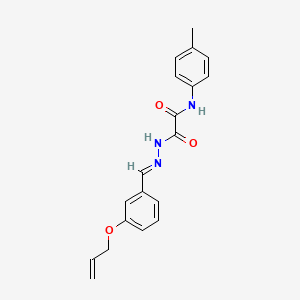
![[2-methoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12012328.png)
![(5Z)-3-ethyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12012333.png)
![4-{(E)-[2-(4-nitrobenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate](/img/structure/B12012336.png)

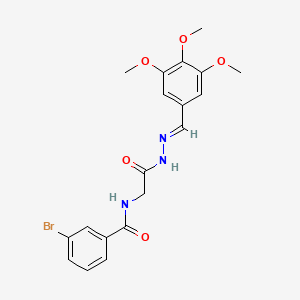
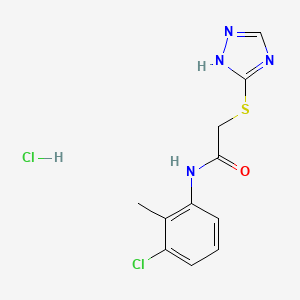
![4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12012352.png)
